![molecular formula C17H17BrN2O2S B2652974 2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-20-3](/img/structure/B2652974.png)
2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the benzo[b]thiophene family and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Utility in Organic Synthesis
Benzo[b]thiophene derivatives have been widely utilized in organic synthesis. For instance, they serve as key intermediates in the synthesis of thienopyridines and thienopyrimidines, showcasing the versatility of these compounds in producing heterocyclic structures with potential pharmacological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2003). Additionally, the synthesis and characterization of derivatives, such as N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, have contributed to the understanding of molecular structures and properties through methods like X-ray diffraction (Vasu, Mahendra, Doreswamy, Nirmala, Saravanan, Mohan, Sridhar, & Prasad, 2004).
Pharmacological Potential
The pharmacological exploration of benzo[b]thiophene derivatives has identified several compounds with promising activities. For example, derivatives have been investigated for their antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting the therapeutic potential of these compounds across different physiological targets (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010). Furthermore, some derivatives exhibit antimicrobial properties, suggesting their usefulness in combating bacterial infections (Abunada, Hassaneen, Kandile, & Miqdad, 2008).
Antimalarial and Antitubulin Activities
Specific benzo[b]thiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum, demonstrating significant antimalarial activity both in vitro and in vivo (Banerjee, Kapoor, Surolia, & Surolia, 2011). Additionally, the development of 3-(α-styryl)benzo[b]thiophenes has shown potential as antitubulin agents, indicating the relevance of these compounds in cancer research (Tréguier, Lawson, Bernadat, Bignon, Dubois, Brion, Alami, & Hamze, 2014).
properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-9-5-6-13-12(7-9)14(15(19)21)17(23-13)20-16(22)10-3-2-4-11(18)8-10/h2-4,8-9H,5-7H2,1H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLJVOASCMIIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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